4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. The starting materials may include 1,2,4-triazole derivatives, phenoxymethyl halides, and methoxyphenyl aldehydes. The key steps in the synthesis may involve:
Condensation reactions: To form the triazole ring.
Substitution reactions: To introduce the phenoxymethyl and methoxyphenyl groups.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxymethyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as antifungal or anticancer activities.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Ingredient in the formulation of new drugs.
Mechanism of Action
The mechanism of action of “4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or enzyme function.
Enzyme Inhibition: The compound could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal drug.
Voriconazole: Another triazole antifungal agent.
Uniqueness
The unique structural features of “4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” include the presence of both phenoxymethyl and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-24-17-12-6-5-8-15(17)9-7-13-20-23-18(21-22-19(23)26)14-25-16-10-3-2-4-11-16/h2-13H,14H2,1H3,(H,22,26)/b9-7+,20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYVRNTWBAQBNY-MUBRZRMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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